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Technical Support Center: AHFIRM Phase 2b
Trial Design
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals working with

experimental designs similar to the AHFIRM Phase 2b trial for alcohol-associated hepatitis

(AH).

Frequently Asked Questions (FAQs)
Q1: The primary endpoint of mortality or liver transplant at 90 days was not met in the AHFIRM

trial. What were the potential contributing factors to this outcome?

A1: The AHFIRM trial, a Phase 2b study of larsucosterol in severe alcohol-associated

hepatitis (AH), did not achieve its primary endpoint of a statistically significant reduction in 90-

day mortality or liver transplantation.[1][2] Several factors in the trial design and patient

population may have contributed to this result:

Regional Differences in Patient Population and Care: The trial was an international, multi-

center study.[1][3] Subgroup analysis revealed significant regional differences in patient

populations and standard of care, which may have influenced the overall results.[4] Notably,

a more pronounced reduction in mortality was observed in patients enrolled in the United

States, who made up 76% of the trial participants.[5]
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Heterogeneity of Standard of Care (SOC): The placebo group received SOC, which could

include the use of corticosteroids at the investigator's discretion.[5] This variability in the

control arm could have masked the true effect of larsucosterol.

Timing of Treatment Initiation: The time from hospital admission to the first dose of the

investigational drug can be a critical factor in acutely ill patients like those with severe AH.

Variations in this timing across trial sites might have impacted outcomes.[6]

Q2: A statistically significant reduction in the key secondary endpoint of 90-day mortality was

observed in the U.S. patient subgroup. How should this finding be interpreted?

A2: While the overall trial did not meet its primary endpoint, the statistically significant reduction

in 90-day mortality in the larger U.S. subgroup for both the 30 mg (57% reduction, p=0.014)

and 90 mg (58% reduction, p=0.008) doses of larsucosterol compared to standard of care is a

compelling finding.[5] This suggests a potential treatment effect in this specific population.

However, it is important to interpret subgroup analyses with caution as they can be prone to

statistical fragility. These findings are considered hypothesis-generating and provided a strong

rationale for the design of the subsequent Phase 3 trial, which will focus on 90-day mortality as

the primary endpoint in a U.S.-based population.[4][5]

Q3: What is the mechanism of action of larsucosterol and how was this expected to impact

alcohol-associated hepatitis?

A3: Larsucosterol is an epigenetic modulator that acts as an inhibitor of DNA

methyltransferases (DNMTs), specifically DNMT1, DNMT3a, and 3b.[1][4] In alcohol-associated

hepatitis, there is evidence of DNA hypermethylation, which can lead to the silencing of

beneficial genes.[1][4] By inhibiting DNMTs, larsucosterol is believed to modulate the

expression of genes involved in critical cellular pathways, including:

Stress Responses: Regulating genes that help cells cope with stress.

Cell Death and Survival: Promoting cell survival and reducing apoptosis (programmed cell

death).

Lipid Biosynthesis: Decreasing lipotoxicity, which is the damage caused by the accumulation

of fat in liver cells.[1][4]
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The expected outcome of this mechanism was a reduction in liver inflammation, improved cell

survival, and a decrease in the overall liver damage associated with severe AH.

Troubleshooting Guides
Issue: High variability in patient outcomes across different clinical trial sites.

Potential Cause: Differences in standard of care, patient genetics, or other regional factors.

Recommended Actions:

Standardize a Core Set of Supportive Care Measures: While allowing for some physician

discretion, establish a more detailed and standardized protocol for supportive care across all

trial sites.

Prospective Stratification: Stratify patient randomization by geographic region to ensure a

balanced distribution of patients from different locations across treatment arms.

Collect Detailed Data on Concomitant Medications and Interventions: Thoroughly document

all aspects of standard of care provided to each patient to allow for more robust post-hoc

analysis.

Issue: Difficulty in demonstrating a statistically significant effect on a composite primary

endpoint (e.g., mortality or liver transplant).

Potential Cause: The individual components of the composite endpoint may be influenced by

different factors and may not be equally sensitive to the investigational treatment. For example,

the decision for liver transplantation can be influenced by non-medical factors.

Recommended Actions:

Select a Single, Clinically Meaningful Primary Endpoint: Based on the strongest signal from

earlier phase trials, consider using a single, robust primary endpoint, such as 90-day

mortality, for the pivotal trial.

Define Secondary Endpoints to Capture Other Benefits: Utilize secondary endpoints to

assess other important clinical outcomes, such as rates of liver transplantation, improvement

in liver function biomarkers, and patient-reported outcomes.
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Hierarchical Testing of Endpoints: Employ a hierarchical testing strategy to control the overall

Type I error rate when assessing multiple endpoints.

Data Presentation
Table 1: AHFIRM Phase 2b Trial - 90-Day Mortality or Liver Transplant (Primary Endpoint)

Treatment Group N
Events (Deaths or
Transplants)

Event Rate

Placebo (SOC) 103 25 24.3%

Larsucosterol 30 mg 102 13 12.7%

Larsucosterol 90 mg 102 18 17.6%

Data adapted from press releases and publications related to the AHFIRM trial.[1][2] The

differences between the larsucosterol groups and the placebo group for the primary endpoint

were not statistically significant.[1]

Table 2: AHFIRM Phase 2b Trial - 90-Day Mortality (Key Secondary Endpoint) - Overall

Population

Treatment
Group

N Deaths
Mortality
Rate

Reduction
vs. Placebo

p-value

Placebo

(SOC)
103 21 20.4% - -

Larsucosterol

30 mg
102 8 7.8% 61.8% 0.070

Larsucosterol

90 mg
102 10 9.8% 52.0% 0.126

Data adapted from press releases and publications related to the AHFIRM trial.[1][6] The

mortality reductions showed a compelling and clinically meaningful trend but did not reach

statistical significance in the overall population.[6]
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Table 3: AHFIRM Phase 2b Trial - 90-Day Mortality (Key Secondary Endpoint) - U.S. Population

Treatment
Group

N Deaths
Mortality
Rate

Reduction
vs. Placebo

p-value

Placebo

(SOC)
~78 21 ~26.9% - -

Larsucosterol

30 mg
~77 8 ~10.4% 57% 0.014

Larsucosterol

90 mg
~77 10 ~13.0% 58% 0.008

Data adapted from press releases and publications related to the AHFIRM trial.[5][6] The

reductions in mortality in the U.S. patient population were statistically significant.[5][6]

Experimental Protocols
Protocol: Assessment of 90-Day Mortality and Liver Transplantation

1. Objective: To determine the number of subjects who have died or undergone liver

transplantation within 90 days of the first dose of the investigational product.

2. Procedure:

Day 0: The day of the first dose of the investigational product is considered Day 0.

Follow-up Period: Each subject will be followed for a minimum of 90 days.

Data Collection:

Mortality: The date of death will be recorded from official sources (e.g., death certificate,

hospital records). The cause of death will also be documented.

Liver Transplantation: The date of liver transplantation will be recorded from official

surgical and hospital records.
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Data Verification: All events (deaths and transplantations) will be adjudicated by an

independent, blinded Clinical Endpoint Committee to ensure accuracy and consistency in

reporting.

Statistical Analysis: The primary analysis will compare the proportion of subjects in each

treatment arm who experienced either death or liver transplantation within the 90-day follow-

up period using a chi-square test or Fisher's exact test, as appropriate.
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Caption: Larsucosterol's mechanism of action in alcohol-associated hepatitis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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